molecular formula C15H18N4O B2679841 N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924841-10-1

N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2679841
CAS No.: 924841-10-1
M. Wt: 270.336
InChI Key: VZUHNANZNUBBFY-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: is a synthetic compound belonging to the class of 1,2,3-triazoles.

Mechanism of Action

Preparation Methods

The synthesis of N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multicomponent reaction. This method allows for the efficient production of triazole derivatives from readily available starting materials. The reaction conditions often include the use of arylazides, dicetene, and appropriate amines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-14(15(20)16-12-7-5-6-8-12)17-18-19(11)13-9-3-2-4-10-13/h2-4,9-10,12H,5-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUHNANZNUBBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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